![molecular formula C7H2ClF2NS B1604131 2-Chloro-4,5-difluorobenzo[d]thiazole CAS No. 898748-69-1](/img/structure/B1604131.png)
2-Chloro-4,5-difluorobenzo[d]thiazole
Overview
Description
2-Chloro-4,5-difluorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd, 4th, and 5th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorinated and fluorinated reagents under controlled conditions. One common method includes the use of 2-aminothiophenol and 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Catalysts and optimized reaction conditions are employed to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2nd position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6th position.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under mild conditions.
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.
Electrophilic Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
2-Chloro-4,5-difluorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It interferes with key pathways like the cell cycle, apoptosis, and oxidative stress response, leading to the inhibition of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
2-Chloro-4,5-difluorobenzo[d]thiazole can be compared with other benzothiazole derivatives:
Biological Activity
2-Chloro-4,5-difluorobenzo[d]thiazole is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClF2N2S, with a molecular weight of 186.18 g/mol. Its structure features a thiazole ring, which is commonly associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of benzothiazole compounds have shown effectiveness against multiple bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies suggest that it can inhibit the growth of cancer cells by interfering with DNA replication and modulating enzyme activity. Specifically, it has been shown to bind to DNA and disrupt the replication process, leading to reduced proliferation of cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anticancer | Inhibits growth of cancer cells via DNA interaction | |
Anti-inflammatory | Potential to reduce inflammation markers |
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The compound binds to DNA, inhibiting replication and transcription processes critical for cell proliferation.
- Enzyme Modulation : It may interact with various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular functions.
- Signal Transduction Pathways : The compound could influence signaling pathways that regulate cell growth and apoptosis .
Study on Antimicrobial Efficacy
In one study, a series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. Among these, this compound demonstrated the highest potency against gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
Anticancer Research
Another significant study focused on the anticancer potential of this compound in various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-4,5-difluorobenzo[d]thiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of substituted thioureas or halogenation of precursor thiazoles. For example, refluxing with halogenating agents (e.g., POCl₃) under anhydrous conditions is common . Optimization of solvent (e.g., DMSO or ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents can significantly alter yields. Evidence from analogous thiazole syntheses shows that extended reflux times (e.g., 18 hours) improve cyclization efficiency, while rapid cooling post-reaction minimizes byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the aromatic thiazole core and halogen substituents. For instance, ¹H NMR can distinguish fluorine-induced deshielding effects on adjacent protons, while X-ray crystallography resolves steric effects from the chloro and difluoro groups . Purity assessment via HPLC (using C18 columns with acetonitrile/water gradients) is recommended to detect trace impurities from incomplete halogenation .
Q. What are the baseline biological activities reported for this compound, and which assays validate these claims?
- Methodology : Preliminary antimicrobial screening often uses disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer potential is evaluated via MTT assays on leukemia cell lines (e.g., K562), where IC₅₀ values <10 µM suggest therapeutic relevance . Note: Discrepancies in activity across studies may arise from variations in cell culture conditions or compound solubility in DMSO/PBS .
Advanced Research Questions
Q. How do electronic effects of the chloro and difluoro substituents influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of -Cl and -F groups activates the thiazole ring toward Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations reveal that the C-2 position (adjacent to chlorine) is most electrophilic, enabling selective arylation. However, competing side reactions (e.g., dehalogenation) require careful control of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) . Contrasting literature reports on regioselectivity should be reconciled using kinetic studies .
Q. What strategies resolve contradictions in reported anticancer mechanisms of thiazole derivatives?
- Methodology : Disparate mechanisms (e.g., apoptosis induction vs. kinase inhibition) may reflect cell-type specificity or off-target effects. To clarify:
- Perform RNA-seq/proteomics on treated cells to identify differentially expressed pathways.
- Use isoform-selective kinase inhibitors (e.g., imatinib for Bcr-Abl) in combination studies to isolate targets .
- Compare results across multiple cell lines (e.g., solid tumors vs. leukemias) to contextualize activity .
Q. How can Structure-Activity Relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodology :
- Lipophilicity : Introduce polar groups (e.g., -OH, -COOCH₃) at C-4/C-5 to enhance solubility without disrupting the thiazole core’s planar geometry .
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) to reduce hepatic clearance.
- Toxicity : Use zebrafish models to assess cardiotoxicity linked to fluorine bioaccumulation, a known issue in fluorinated drugs .
Q. Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?
- Analysis : Discrepancies often stem from:
- Strain Variability : Clinical vs. lab-adapted bacterial strains may differ in efflux pump expression.
- Compound Purity : Residual solvents (e.g., DMF) in crude preparations can artificially suppress microbial growth .
- Assay Conditions : pH-dependent solubility (e.g., precipitation in acidic media) may reduce bioavailable concentrations. Validate results using standardized CLSI protocols .
Q. Experimental Design Tables
Table 1. Optimization of Halogenation Conditions
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|
POCl₃ | Toluene | 110 | 6 | 62 | Phosphorylated intermediates |
SOCl₂ | DCM | 40 | 12 | 48 | Thioester derivatives |
PCl₅ | DMF | 80 | 8 | 71 | None (HPLC-confirmed) |
Table 2. Anticancer Activity Across Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism Proposed | Confirmation Method |
---|---|---|---|
K562 (CML) | 3.2 | Bcr-Abl inhibition | Western blot (p-Crkl) |
MCF-7 (Breast) | 25.7 | ER stress | Caspase-3 activation assay |
Properties
IUPAC Name |
2-chloro-4,5-difluoro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFICXLOHHXTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1F)F)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646600 | |
Record name | 2-Chloro-4,5-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-69-1 | |
Record name | 2-Chloro-4,5-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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